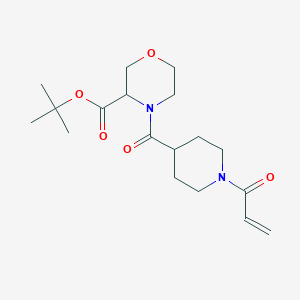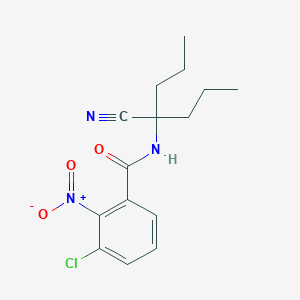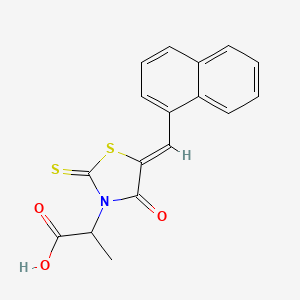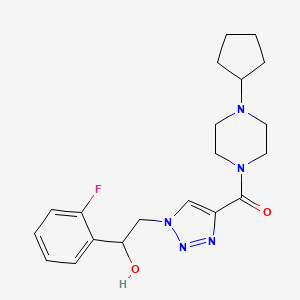![molecular formula C18H17F3N4O3S B2526689 N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide CAS No. 2097916-41-9](/img/structure/B2526689.png)
N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda^6,1,3-benzothiadiazol-1-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide and related compounds involves multi-step reactions that include the formation of intermediates and subsequent cyclization. For instance, in the synthesis of [1,2,4]thiadiazolo[2,3-a]pyridine benzamide derivatives, potassium thiocyanate, benzoyl chloride, and 2-amino pyridine derivatives are reacted in a one-pot process. This is followed by oxidation using copper(II) chloride, which removes two hydrogen atoms and induces cyclization, leading to the formation of N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives . Similarly, the synthesis of pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid derivatives involves the addition of a 3-cyclopropylaminomethyl-4-substituted-1-pyrrolidinyl moiety at the C-10 position .
Molecular Structure Analysis
The molecular structures of the synthesized compounds are characterized using various spectroscopic techniques such as IR, (1)H NMR, and (13)C NMR. X-ray single-crystal diffraction is used to determine the crystal structures, providing detailed information on atom positions, bond lengths, bond angles, and dihedral angles. For example, the coordination of two large monodentate ligands and two chloride anions to the copper(II) ion in the synthesized complexes results in a stable planar geometry around the central ion .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds often include cyclization and coordination to metal ions. The oxidation step during the synthesis of thiadiazolo[2,3-a]pyridine derivatives is crucial for cyclization. The coordination of the synthesized ligands to copper(II) ions leads to the formation of complexes with potential biological activity . The introduction of various substituents can significantly alter the chemical reactivity and biological activity of the compounds, as seen in the synthesis of pyrido[1,2,3-de][1,4]benzoxazine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structures. The presence of substituents such as the trifluoromethyl group and the cyclopropylaminomethyl moiety can affect the lipophilicity, stability, and overall reactivity of the compounds. The introduction of a fluorine atom can reduce toxicity and alter pharmacokinetic properties, as observed in the pyrido[1,2,3-de][1,4]benzoxazine derivatives . The spectral characteristics of the compounds provide insights into their electronic structures and can be used to confirm the identity and purity of the synthesized compounds .
Case Studies and Biological Activity
The synthesized compounds have been evaluated for their biological activities in various in vitro studies. For instance, the N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives and their copper(II) complexes have shown significant cytotoxicity against several human cancer cell lines, with smaller IC50 values indicating higher potency . The pyrido[1,2,3-de][1,4]benzoxazine derivatives have exhibited potent antibacterial activity against quinolone-resistant Gram-positive clinical isolates, with certain substituents reducing toxicity and phototoxicity . These case studies highlight the potential therapeutic applications of these compounds and the importance of structural modifications in enhancing their biological activities.
科学的研究の応用
Synthesis and Biological Activity
The synthesis of derivatives related to this compound often aims at exploring their biological activities. For instance, research has focused on synthesizing imidazo[1,2-a]pyridines substituted at the 3-position as potential antiulcer agents, demonstrating the synthetic versatility of similar compounds. Although not directly matching the exact chemical name given, this approach highlights the broader interest in related compounds for their potential therapeutic applications, including cytoprotective properties in ulcer models (Starrett, Montzka, Crosswell, & Cavanagh, 1989).
Antimicrobial and Antitubercular Activity
Compounds with a similar structural framework have been synthesized to investigate their antimicrobial and antitubercular activities. For example, benzothiazole derivatives have been evaluated for their potency as antitumor agents, showcasing the potential of such compounds in addressing critical healthcare challenges (Yoshida, Hayakawa, Hayashi, Agatsuma, Oda, Tanzawa, Iwasaki, Koyama, Furukawa, Kurakata, & Sugano, 2005). Similarly, thiazole-aminopiperidine hybrids have been designed and synthesized as novel Mycobacterium tuberculosis GyrB inhibitors, further emphasizing the role of such compounds in antimicrobial research (Jeankumar, Renuka, Santosh, Soni, Sridevi, Suryadevara, Yogeeswari, & Sriram, 2013).
Electrochromic Materials
In the field of materials science, derivatives incorporating thiadiazole units have been explored for their electrochromic properties. This research avenue investigates the potential of these compounds in developing fast-switching electrochromic materials with low bandgaps, suitable for various applications in electronic displays and smart windows (Ming, Zhen, Lin, Zhao, Xu, & Lu, 2015).
特性
IUPAC Name |
N-[2-(3-cyclopropyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-1-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N4O3S/c19-18(20,21)16-8-5-12(11-23-16)17(26)22-9-10-24-14-3-1-2-4-15(14)25(13-6-7-13)29(24,27)28/h1-5,8,11,13H,6-7,9-10H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQJNALXXAZXVNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C3=CC=CC=C3N(S2(=O)=O)CCNC(=O)C4=CN=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-1H-pyrazole-5-carboxylic acid](/img/structure/B2526612.png)


![1-(5-Methyl-7-(3-phenoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B2526617.png)
![(Z)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2526620.png)
![(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2526622.png)


![N-(2,5-difluorophenyl)-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2526627.png)
![3-Chloro-N-[(4-methoxyphenyl)methoxy]propanamide](/img/structure/B2526628.png)
![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[(2-methoxyphenyl)methyl]oxamide](/img/structure/B2526629.png)